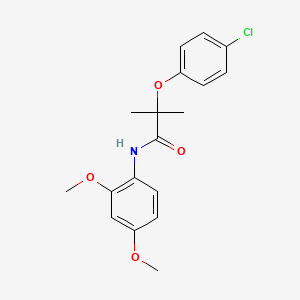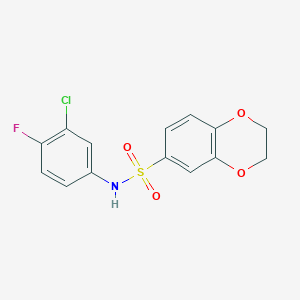
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline, also known as DMQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. DMQ belongs to the class of tetrahydroquinoline derivatives, which have been shown to possess a wide range of biological activities.
作用机制
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline exerts its biological activity through multiple mechanisms. It has been shown to inhibit the production of reactive oxygen species and to scavenge free radicals, which contributes to its antioxidant activity. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline also inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which contributes to its anti-inflammatory activity. In addition, 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis in cancer cells, which contributes to its anticancer activity.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various models of disease, including Alzheimer's disease, Parkinson's disease, and cancer. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has also been shown to improve cognitive function and memory in animal models of aging and neurodegenerative disease.
实验室实验的优点和局限性
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline also has a relatively short half-life in vivo, which can limit its effectiveness in some experimental models.
未来方向
There are several future directions for research on 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline. One area of interest is the development of novel synthetic analogs of 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline with improved pharmacokinetic properties. Another area of interest is the investigation of 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline's potential therapeutic applications in other disease models, such as cardiovascular disease and diabetes. Additionally, the elucidation of 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline's mechanism of action at the molecular level could provide valuable insights into its biological activity and potential therapeutic applications.
合成方法
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline can be synthesized by the reaction of 2,3-dimethoxybenzoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction yields 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline as a white solid with a melting point of 184-186°C.
科学研究应用
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic properties. It has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has also been investigated for its neuroprotective effects and its ability to improve cognitive function.
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2,3-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-11-5-9-14(17(16)22-2)18(20)19-12-6-8-13-7-3-4-10-15(13)19/h3-5,7,9-11H,6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYSKXHAYFWIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5819724.png)
![N,N-dimethyl-N'-[2-(4-morpholinyl)-2-oxoethyl]-N'-phenylsulfamide](/img/structure/B5819740.png)
![5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid](/img/structure/B5819748.png)

![N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide](/img/structure/B5819764.png)

![1-{4-[4-(2-naphthylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5819784.png)



![2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5819803.png)